molecular formula C19H11ClF6N2O2 B2679174 N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1020252-04-3

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2679174
CAS No.: 1020252-04-3
M. Wt: 448.75
InChI Key: BCKABNWUEAOEJT-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a trifluoromethyl group, a chlorophenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps. One common route begins with the preparation of 3,5-bis(trifluoromethyl)benzonitrile, which is then converted to 3,5-bis(trifluoromethyl)benzamide. This intermediate undergoes further reactions, including the formation of an imine intermediate, which is then cyclized to form the oxazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl and chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl and chlorophenyl groups can interact with enzymes and receptors, potentially inhibiting or modifying their activity. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

  • N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-bromophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Uniqueness

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to the presence of both trifluoromethyl and chlorophenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClF6N2O2/c1-9-15(16(28-30-9)13-4-2-3-5-14(13)20)17(29)27-12-7-10(18(21,22)23)6-11(8-12)19(24,25)26/h2-8H,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKABNWUEAOEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClF6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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